molecular formula C19H19FN4O3S B3396836 ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate CAS No. 1019104-68-7

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

Cat. No. B3396836
CAS RN: 1019104-68-7
M. Wt: 402.4 g/mol
InChI Key: DLCYBXYTHYMCBX-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific substituents on the thiazole ring can greatly affect its biological outcomes .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the hydrazinolysis of a phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver various adducts .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter these orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve refluxing a mixture in ethanol in the presence of a small amount of glacial acetic acid . The completion of the reaction is typically monitored by thin-layer chromatography (TLC) .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This could be useful in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Similar to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties . This could be particularly useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral medications.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . Diuretics help your body get rid of salt and water. They work by making your kidneys put more sodium into your urine. The sodium, in turn, takes water with it from your blood.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown potential as antitumor or cytotoxic agents . This could potentially be applied in the development of new cancer treatments.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazole derivatives are known to exhibit various biological effects through different targets .

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. This could lead to the discovery of new drugs for treating various diseases.

properties

IUPAC Name

ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYBXYTHYMCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 2
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ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 3
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 5
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 6
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

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